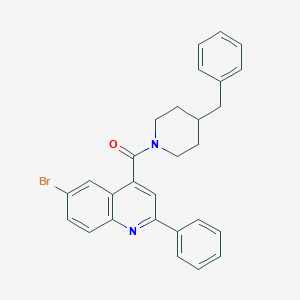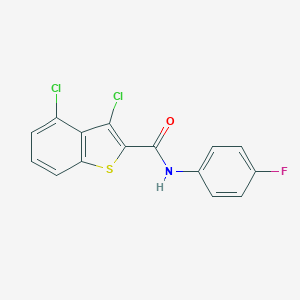![molecular formula C19H15ClN2O3 B444603 (2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 330158-42-4](/img/structure/B444603.png)
(2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chromene derivatives that have been found to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of (2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that the compound may exert its anti-cancer and anti-inflammatory effects by inhibiting various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in the regulation of cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects
(2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that are involved in the production of pro-inflammatory mediators. Additionally, the compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the regulation of cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide in lab experiments is its potent anti-inflammatory and anti-cancer activities. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on (2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide. One direction is to study the compound's potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify its molecular targets. Furthermore, the development of new analogs of the compound with improved solubility and bioavailability could lead to the discovery of more potent and effective drugs.
Métodos De Síntesis
The synthesis of (2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide involves the reaction of 6-chloro-2H-chromene-3-carboxylic acid with N-(2-methylphenyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then acetylated with acetic anhydride to yield the final compound. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
(2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. Additionally, it has been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Propiedades
IUPAC Name |
N-acetyl-6-chloro-2-(2-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-11-5-3-4-6-16(11)22-19-15(18(24)21-12(2)23)10-13-9-14(20)7-8-17(13)25-19/h3-10H,1-2H3,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDLAWSMCBOUMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(4-chlorophenyl)-2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B444525.png)
![N-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B444526.png)
methanone](/img/structure/B444529.png)
![2-({[4-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B444530.png)
![(3Z)-N-acetyl-3-[(4-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B444535.png)
![Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444537.png)

![Isopropyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444539.png)
![4-(4-Tert-butylphenyl)-5-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B444540.png)
![(2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444541.png)
![N-acetyl-2-[(3-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B444542.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-4-methylaniline](/img/structure/B444543.png)